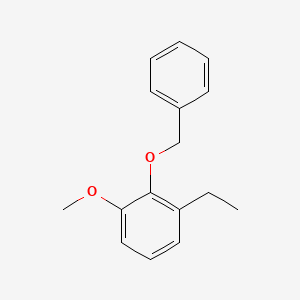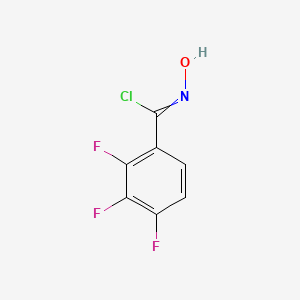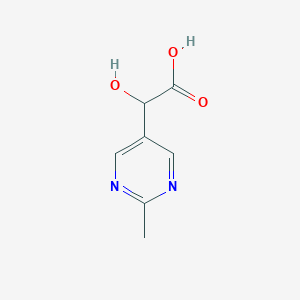![molecular formula C20H22N2O7 B13682832 tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate](/img/structure/B13682832.png)
tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate is a complex organic compound with the molecular formula C20H22N2O7 and a molecular weight of 402.40 g/mol . This compound is primarily used in research and development due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate involves several steps. The starting materials and reagents are commercially available, and the synthesis typically involves the following steps:
Formation of the Isoindolinyl Intermediate: The synthesis begins with the preparation of the isoindolinyl intermediate. This involves the reaction of phthalic anhydride with an amine to form the isoindolinyl structure.
Formation of the Piperidyl Intermediate: The next step involves the formation of the piperidyl intermediate. This is achieved by reacting a piperidine derivative with a suitable reagent to introduce the desired functional groups.
Coupling Reaction: The final step involves the coupling of the isoindolinyl and piperidyl intermediates. This is typically done using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base.
Análisis De Reacciones Químicas
tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction are typically alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in substitution reactions include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its structure allows it to interact with various biological targets, making it useful for drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and optimization.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to form specific interactions with its targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparación Con Compuestos Similares
tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate can be compared with other similar compounds, such as:
tert-Butyl 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: This compound has a similar tert-butyl ester group but differs in its core structure, which includes a dioxane ring instead of an isoindolinyl group.
tert-Butyl 3,3’-(2-Amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy)dipropanoate: This compound also contains a tert-butyl ester group but has a different overall structure, including a bis(oxy)dipropanoate moiety.
The uniqueness of this compound lies in its combination of the isoindolinyl and piperidyl groups, which confer specific chemical and biological properties .
Propiedades
Fórmula molecular |
C20H22N2O7 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetate |
InChI |
InChI=1S/C20H22N2O7/c1-20(2,3)29-15(24)10-28-13-7-5-6-11-16(13)19(27)22(17(11)25)12-8-9-14(23)21(4)18(12)26/h5-7,12H,8-10H2,1-4H3 |
Clave InChI |
BQXWHMQBKJAZDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)N(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)

![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)


![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)



![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)

![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)

